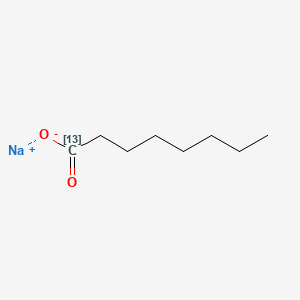

![molecular formula C14H18N2O4 B1324618 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid CAS No. 309943-04-2](/img/structure/B1324618.png)

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid

Descripción general

Descripción

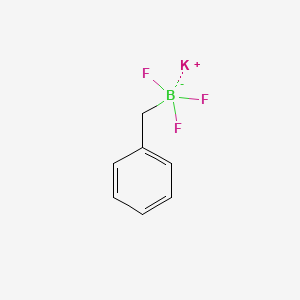

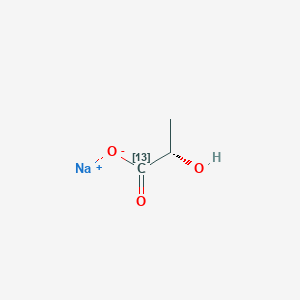

“4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.30 g/mol . This compound has gained significant attention in scientific research recently.

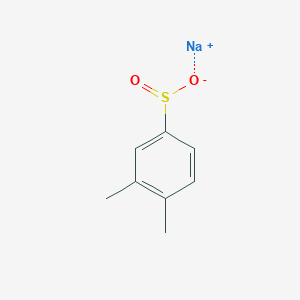

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a methylamino group, and a 3-nitrobenzoic acid group . The InChI key for this compound is VAHGAIQQOSIPHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.32 g/mol and a topological polar surface area of 92.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Education : The synthesis of nitrobenzoic acid derivatives, such as 4-amino-3-nitrobenzoic acid methyl ester, is highlighted as a straightforward process suitable for educational purposes in organic chemistry. This process involves Fischer esterification and provides an example of producing nitrobenzoic acid derivatives with potential application in teaching laboratory settings (Kam, Levonis, & Schweiker, 2020).

Peptide Synthesis : Research into the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids demonstrates their utility as reagents for coupling to polyethylene glycol, facilitating the creation of benzoyl-polyethylene glycol supports. This method presents an efficient route for peptide synthesis, offering better yields and purification processes compared to traditional methods (Hemmasi, Stüber, & Bayer, 1982).

Material Sciences : Studies on the molecular structures of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, showcase the importance of nitrobenzoic acid derivatives in understanding hydrogen bonding and molecular interactions. These findings have implications for material science, particularly in the design and synthesis of new materials with specific properties (Portilla et al., 2007).

Environmental Science : The microbial transformation of nitroaromatic compounds in sewage effluent research indicates the degradation pathways of nitrobenzoic acids under various conditions. Such studies are crucial for understanding the environmental impact and biodegradability of nitrobenzoic acid derivatives, including potential compounds like 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid (Hallas & Alexander, 1983).

Propiedades

IUPAC Name |

4-[cyclohexyl(methyl)amino]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-15(11-5-3-2-4-6-11)12-8-7-10(14(17)18)9-13(12)16(19)20/h7-9,11H,2-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPIHBDRJRMTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.